6-Nitro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound used for the preparation of (isoquinolinylsulfonyl)benzoic acids .
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases. The molecular formula is C9H10N2O2 .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in various contexts. For instance, it has been used in the synthesis of (isoquinolinylsulfonyl)benzoic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 178.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 .Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
- Novel regioisomers of 6-Nitro-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated as ligands for the es nucleoside transporter. These compounds demonstrated varied binding capacities, indicating potential applications in the development of transporter-targeted therapies (Zhengxiang Zhu, J. Furr, J. Buolamwini, 2003).
Regioselective Nitration Studies
- A study on the regioselective nitration of tetrahydroquinolines, including this compound, has been conducted. This research offers insights into achieving selective nitration, critical for synthesizing specific derivatives with potential pharmacological applications (Alessandra Cordeiro, J. Shaw, J. O'Brien, F. Blanco, I. Rozas, 2011).
Chemical Transformation Studies
- Research has shown that N-Nitroso-1,2,3,4-tetrahydroisoquinolines, including derivatives of this compound, can be transformed into 3,4-dihydroisoquinolines, showcasing the versatility of these compounds in chemical syntheses (K. Sakane, K. Terayama, E. Haruki, Y. Otsuji, E. Imoto, 1974).
Catalysis and Continuous Flow Processing
- This compound has been used in an iron-catalysed aerobic nitro-Mannich reaction under continuous flow conditions, demonstrating its utility in process intensification and catalysis (M. Brzozowski, José A. Forni, G. Paul Savage, A. Polyzos, 2015).
Photocatalytic Applications
- Visible light-induced photocatalytic processes using derivatives of this compound have been explored for synthesizing complex organic compounds, indicating its role in green chemistry and photocatalysis (Fabian Rusch, Lisa-Natascha Unkel, D. Alpers, F. Hoffmann, M. Brasholz, 2015).
Bioreductive Substrate Synthesis
- Synthesized compounds like this compound have been evaluated as bioreducible substrates for enzymes like NAD(P)H: quinone oxidoreductase 1, highlighting their potential in biochemical and pharmacological research (P. Burke, L. Wong, T. C. Jenkins, R. Knox, S. Stanforth, 2011).
Enantioselective Synthesis
- The enantioselective synthesis of this compound derivatives has been achieved, which is crucial for developing chiral drugs and other enantiomerically pure compounds (D. Gruzdev, G. Levit, M. Kodess, V. Krasnov, 2012).
Coordination Compounds and Catalysis
- Coordination compounds based on this compound derivatives have been synthesized and tested for catalytic activities, showing their applicability in materials science and catalysis (P. Jansa, V. Macháček, P. Nachtigall, V. Wsól, M. Svobodová, 2007).
Mechanism of Action
Target of Action
6-Nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The primary targets of this compound are yet to be explicitly identified.
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that THIQ derivatives interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiq derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that THIQ derivatives can interact with various enzymes and cofactors
properties
IUPAC Name |
6-nitro-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZGPBWVRKFMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940077 | |
Record name | 6-Nitro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
186390-77-2 | |
Record name | 1,2,3,4-Tetrahydro-6-nitroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186390-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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